![molecular formula C16H18N2O4 B2469632 4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775356-66-5](/img/structure/B2469632.png)
4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrimidinones . Pyrimidinones are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a keto group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The ethoxyphenyl group attached at the 4-position and the ethyl group at the 1-position of the pyrimidine ring could potentially influence the compound’s reactivity and properties .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
The synthesis of pyrimidinone derivatives has garnered significant interest in medicinal chemistry. These compounds possess anti-inflammatory properties, which are crucial for managing various inflammatory conditions. Researchers have found that certain pyrimidinones, including our compound of interest, exhibit potent anti-inflammatory effects. These effects are often evaluated using in vivo models and standard assays .
Anticancer Activity
Pyrimidinone derivatives have demonstrated promise as potential anticancer agents. Specifically, the compound 4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has been evaluated for its cytotoxic effects against cancer cell lines. Notably, it showed significant activity against HeLa and HepG2 cell lines in vitro. These findings suggest its potential as an anticancer drug candidate .
Antioxidant Activity
The antioxidant properties of pyrimidinones are essential for combating oxidative stress and preventing cellular damage. Our compound demonstrated good antioxidant activity, particularly when it comes to pyrimidine-2(1H)-thione derivatives. These findings highlight its potential role in protecting cells from oxidative damage .
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of pyrimidinone compounds is crucial for drug development. Researchers investigate factors such as absorption, distribution, metabolism, and excretion. Detailed studies on our compound can shed light on its bioavailability and potential interactions with other drugs .
Antiviral Applications
Given the historical use of pyrimidine derivatives as antiviral agents, exploring the antiviral activity of our compound is essential. Researchers may investigate its effectiveness against specific viruses, potentially contributing to the development of novel antiviral therapies .
Renal Toxicity Assessment
Assessing the potential renal toxicity of pyrimidinone derivatives is vital for drug safety. Researchers have studied the cytotoxic effects of related compounds on renal proximal tubular epithelial cells (RPTEC). Our compound’s impact on renal cells could provide valuable insights into its safety profile .
Zukünftige Richtungen
Given the wide range of biological activities exhibited by pyrimidinones, this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-18-12-9-22-15(19)13(12)14(17-16(18)20)10-5-7-11(8-6-10)21-4-2/h5-8,14H,3-4,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKUWQPXPRUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(NC1=O)C3=CC=C(C=C3)OCC)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

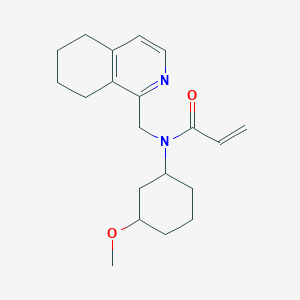
![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)
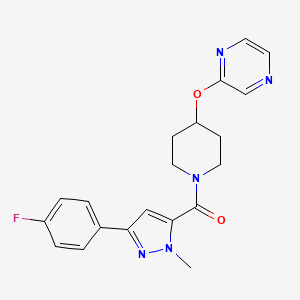
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)
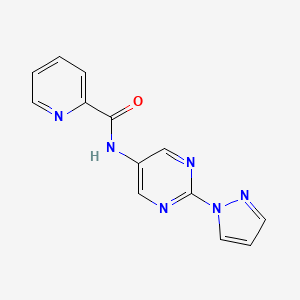
![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)
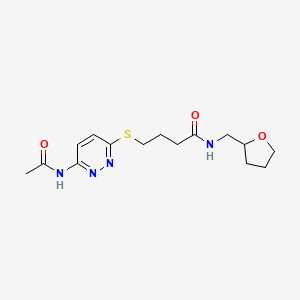
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)
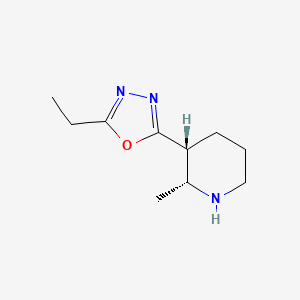
![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)